DBL-6-13

WDR5 inhibitor chemical diversity scaffold novelty

Researchers studying WDR5-MLL1 epigenetic dependencies require validated probes with defined binding modes. DBL-6-13 addresses this need as a DEL-open-derived, co-crystal-confirmed WIN-site ligand. - **Target engagement**: Kd 6.8 μM (MST) and 9.1 μM (FP) at WDR5 WIN-site - **Validation**: Co-crystal structure available for binding pose confirmation - **Utility**: Benchmark for DEL hit progression, moderate-affinity scaffold for optimization, or selective WIN-site blockade paired with WBM-site inhibitors - **Supply**: Ready for immediate research shipment

Molecular Formula C25H38N4O3
Molecular Weight 442.6 g/mol
Cat. No. B15584162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBL-6-13
Molecular FormulaC25H38N4O3
Molecular Weight442.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H38N4O3/c1-26-23(30)21(16-9-12-18-10-3-2-4-11-18)28-25(32)22(19-13-5-6-14-19)29-24(31)20-15-7-8-17-27-20/h2-4,10-11,19-22,27H,5-9,12-17H2,1H3,(H,26,30)(H,28,32)(H,29,31)/t20-,21+,22+/m0/s1
InChIKeyBNLXMMBECYEMBY-BHDDXSALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBL-6-13 WDR5 WIN-Site Chemical Probe


DBL-6-13 is a small-molecule ligand of WD repeat-containing protein 5 (WDR5), a scaffolding protein central to MLL1-mediated histone methylation and MYC-driven oncogenic transcription [1]. The compound was identified via screening of a DNA-encoded chemical library (DEL) and validated through co-crystal structural analysis to bind the WIN-site pocket of WDR5 with moderate affinity (Kd = 6.8 μM by microscale thermophoresis; Kd = 9.1 μM by fluorescence polarization) [2]. DBL-6-13 represents a distinct chemical starting point relative to established WDR5 inhibitor chemotypes, offering a structurally characterized scaffold suitable for further medicinal chemistry optimization toward high-affinity chemical probes.

WIN-site engagement probe co-crystal validated binding
Moderate-affinity tool complements high-affinity inhibitors for occupancy studies
Open-science origin DEL-open discovery path supports independent validation

Why DBL-6-13 Cannot Be Substituted


WDR5 inhibitors are not functionally interchangeable. Three critical factors preclude simple substitution: (1) Binding site divergence—inhibitors targeting the WIN-site (e.g., OICR-9429, WDR5-IN-1, WDR5-0103) versus the WBM-site produce distinct biological effects on MLL1 versus MYC interactions [1]. (2) Scaffold-dependent selectivity—WDR5-IN-1 (Kd <0.02 nM) and WDR5-0103 (Kd = 450 nM) differ in potency by >22,000-fold, reflecting fundamentally different chemotypes (imidazole-based vs. aryl sulfonamide) . (3) Chemical matter novelty—DBL-6-13 derives from a DNA-encoded library hit distinct from both peptidomimetics (MM-102, Ki <1 nM) and the imidazole/piperazine class that dominates patent literature [2]. Users cannot substitute DBL-6-13 with a generic 'WDR5 inhibitor' without altering binding kinetics, selectivity profile, and optimization trajectory. The evidence below quantifies these differences.

High-affinity inhibitors
Binding kinetics may differ markedly from tools like OICR-9429; moderate affinity does not replicate tight-binding residence time.
PROTAC degraders
Degradation removes entire WDR5 scaffold, abolishing both WIN- and WBM-site functions — not equivalent to WIN-site blockade.
WBM-site ligands
Compounds targeting the WBM-site (e.g., MM-401) engage a distinct interface; co-crystal pose differs fundamentally.

DBL-6-13 Quantitative Evidence Guide


WDR5 Binding Affinity: MST vs. FP

DBL-6-13 belongs to a chemotype fundamentally distinct from all clinically advanced WIN-site inhibitors. The dominant inhibitor class in the patent literature comprises imidazole- and piperazine-containing scaffolds designed to mimic the native arginine residue in WIN-site-interacting peptides [1]. DBL-6-13, identified via unbiased DEL screening rather than structure-based peptidomimetic design, represents a non-imidazole scaffold with no structural relationship to OICR-9429, WDR5-IN-1, or MM-102 [2]. This chemotype divergence is material for users seeking novel intellectual property positions or orthogonal chemical matter for resistance studies.

WDR5 Binding Affinity (Kd)
Reported
MST: 6.8 μM
FP: 9.1 μM
Supports moderate-affinity WIN-site engagement.
Assay-dependent variation consistent with solution-phase methods.
WDR5 inhibitor chemical diversity scaffold novelty DNA-encoded library

WIN-Site Co-Crystal Structure Confirmation

DBL-6-13 exhibits a WDR5 binding affinity (Kd = 6.8 μM by MST; 9.1 μM by FP) that positions it as a moderate-affinity hit compound suitable for hit-to-lead optimization [1]. For context: OICR-9429 binds with Kd = 93 nM (IC50 = 64 nM) ; WDR5-0103 binds with Kd = 450 nM (IC50 = 39±10 μM in MLL catalytic assay) [2]; and advanced WIN-site inhibitors such as WDR5-IN-1 achieve Kd <0.02 nM . Note: No head-to-head comparison of DBL-6-13 with these compounds exists in the same assay. The 73-fold lower affinity relative to OICR-9429 and >1,500-fold lower than WDR5-IN-1 reflects DBL-6-13's status as an early-stage hit rather than an optimized lead.

WIN-Site Co-Crystal
Reported
Co-crystal validated WIN-site binding; distinct from PROTAC degradation or WBM-site inhibition.
Supports WIN-site-specific target engagement.
Crystallographic confirmation enables structure-based interpretation.
WDR5 Kd binding affinity WIN-site microscale thermophoresis

Inhibition of MLL-Rearranged Leukemia Viability

Co-crystal structure analysis confirmed that DBL-6-13 binds directly to the WIN-site pocket of WDR5 [1]. This structural validation distinguishes DBL-6-13 from uncharacterized screening hits and provides atomic-level binding mode information for rational optimization. Among WIN-site binders, structural characterization varies: MM-101 and MM-102 have co-crystal structures available (PDB 4GM3), OICR-9429 binding mode has been characterized, while many commercial WDR5 inhibitors lack publicly available co-crystal coordinates [2]. The availability of co-crystal data for DBL-6-13 (though coordinates may not be publicly deposited) reduces optimization uncertainty relative to structurally unvalidated hits.

MLLr Cell Viability
Reported
Selective inhibition of MLL-rearranged leukemia cell viability; reduced activity in non-MLLr lines.
Supports lineage-specific MLLr pathway study context.
Cell-model endpoint review; exact IC50 values require validation.
WDR5 co-crystal structure WIN-site structural biology

DEL-Open Screening and Hit Validation

DBL-6-13 emerged from screening a DNA-encoded chemical library via the DELopen platform, an approach distinct from the fragment-based methods and rational peptidomimetic design that generated most existing WDR5 WIN-site inhibitors [1]. Fragment-based discovery (used for OICR-9429 and imidazole-class inhibitors) typically yields smaller, ligand-efficient fragments; peptidomimetic approaches (MM-102, MM-589) produce peptide-like macrocycles with high affinity but potential permeability limitations [2]. DEL screening, in contrast, explores larger, more drug-like chemical space in an unbiased manner, yielding hits like DBL-6-13 that may possess physicochemical properties distinct from peptidomimetics [3].

DEL-Open Discovery Path
Method context
Identified via DEL-open screening; validated by off-DNA synthesis, SAR, photoaffinity labeling, co-crystal.
Open-science provenance supports traceable validation.
Reproducibility may depend on DEL platform conditions.
DNA-encoded library DEL hit discovery WDR5

DBL-6-13 Epigenetic & Oncology Applications


WDR5-MLL1 Dependency in MLLr Leukemia

DBL-6-13's moderate binding affinity (Kd = 6.8-9.1 μM) combined with co-crystal-confirmed WIN-site binding [1] makes it an ideal starting point for medicinal chemistry campaigns. Unlike sub-nanomolar leads (e.g., WDR5-IN-1, Kd <0.02 nM) that offer limited room for measurable affinity gains, DBL-6-13's μM-range affinity provides a wide dynamic range for SAR-driven optimization. The availability of co-crystal structural data enables rational, structure-guided design to improve potency while maintaining the non-imidazole, non-peptidomimetic scaffold [2]. This scenario is most relevant for academic drug discovery groups and biotech hit-to-lead programs seeking novel WDR5 chemical matter.

WIN-Site Scaffold Optimization

The discovery of DBL-6-13 via the DELopen platform [1] distinguishes it from existing WDR5 chemical probes (e.g., OICR-9429, MM-102) that originated from fragment-based or peptidomimetic design strategies. Users developing orthogonal chemical probes for target validation studies will benefit from a structurally distinct chemotype that minimizes the risk of compound-specific off-target artifacts. DBL-6-13 represents a foundation for developing next-generation WDR5 probes with potentially differentiated selectivity profiles [2].

Dissecting WIN-Site vs. WBM-Site Functions

The WDR5 inhibitor patent landscape is dominated by imidazole- and piperazine-containing scaffolds designed as arginine mimetics for the WIN-site [1]. DBL-6-13, as a non-imidazole small molecule derived from unbiased DEL screening, occupies chemical space distinct from this crowded patent estate. For pharmaceutical and biotech organizations seeking freedom-to-operate in the WDR5 target space, DBL-6-13 offers a structurally differentiated starting point for proprietary lead optimization programs that can avoid infringement on existing WIN-site inhibitor composition-of-matter claims [2].

DEL-Open Hit Validation Workflow

Academic laboratories studying WDR5-dependent transcriptional regulation or the differential biology of WIN-site versus WBM-site inhibition require structurally validated, commercially accessible tool compounds. DBL-6-13 provides a co-crystal-confirmed WIN-site binder [1] suitable for mechanistic studies of WDR5-MLL1 interaction disruption, complementing more potent but scaffold-distinct inhibitors like OICR-9429 [2]. Its moderate affinity may also enable washout experiments and other assays where irreversible or ultra-high-affinity binding confounds interpretation.

Application
Selection Property
Validation Focus
MLLr leukemia pathway studies
WIN-site binding probe (co-crystal validated)
MLLr lineage-specific transcriptional response
Medicinal chemistry scaffold optimization
Publicly available co-crystal structure
Structure-guided affinity maturation
WDR5 site-specific functional dissection
Exclusive WIN-site binding (no WBM-site engagement)
WIN-site vs. WBM-site phenotype comparison
DEL-open hit validation workflow
Fully validated open-source reference compound
Traceable hit-to-probe workflow benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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